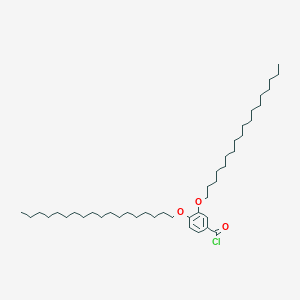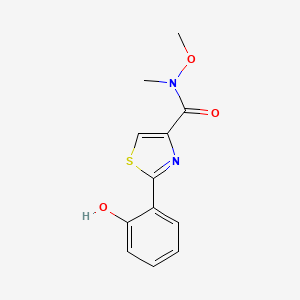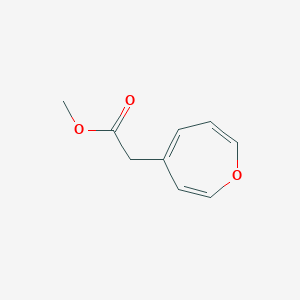
Methyl (oxepin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (oxepin-4-yl)acetate is a chemical compound that belongs to the oxepine family Oxepines are seven-membered heterocyclic compounds containing one oxygen atom this compound is characterized by its unique structure, which includes an oxepin ring fused with an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (oxepin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts acylation reaction. This reaction involves the treatment of 2-(aryloxymethyl)benzoquinoline-3-carboxylic acids with Eaton’s reagent, leading to the formation of the oxepin ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (oxepin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can convert the oxepin ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxepin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxepin-4-carboxylic acid, while reduction can produce tetrahydrooxepin derivatives.
Aplicaciones Científicas De Investigación
Methyl (oxepin-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl (oxepin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may act on central benzodiazepine receptors, modulating the action of γ-aminobutyric acid (GABA) on neuronal chloride ion flux. This modulation can result in sedative and anxiolytic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxepin: Similar structure but with a benzene ring fused to the oxepin ring.
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Uniqueness
Methyl (oxepin-4-yl)acetate is unique due to its seven-membered oxepin ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
832111-28-1 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
methyl 2-(oxepin-4-yl)acetate |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)7-8-3-2-5-12-6-4-8/h2-6H,7H2,1H3 |
Clave InChI |
WVPQJHVRHNFIQB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
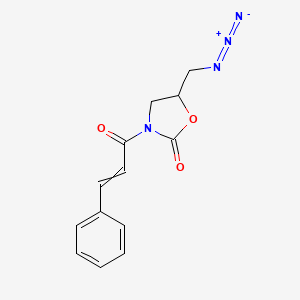
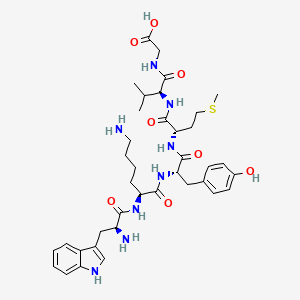
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)

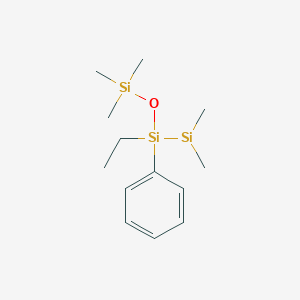
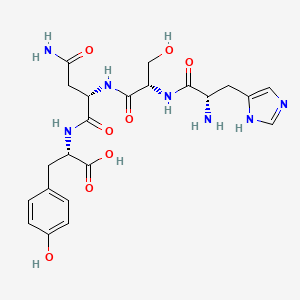
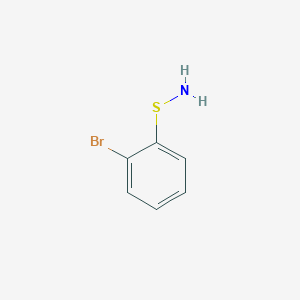
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
